molecular formula C9H10N2O B3219704 6,7-Dimethyl-4-aza-2-oxindole CAS No. 1190320-04-7

6,7-Dimethyl-4-aza-2-oxindole

Cat. No. B3219704
CAS RN: 1190320-04-7
M. Wt: 162.19 g/mol
InChI Key: GYPOPSAHRYDJPE-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-aza-2-oxindole is a chemical compound with the molecular formula C9H10N2O . It’s a type of oxindole, which is a heterocyclic compound consisting of an indole substituted with an oxygen atom .


Synthesis Analysis

The synthesis of oxindoles, including 6,7-Dimethyl-4-aza-2-oxindole, has been a topic of interest in organic chemistry. Various methods have been developed, such as the stereoselective synthesis of spirocyclic oxindoles . Another approach involves the [3 + 2] cycloaddition of in situ generated arynes and (putative) aza-oxyallyl cations .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethyl-4-aza-2-oxindole consists of a bicyclic system, which is inherently highly 3-dimensional . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Chemical Reactions Analysis

The chemical reactions involving 6,7-Dimethyl-4-aza-2-oxindole are diverse. For instance, a [3 + 2] cycloaddition of in situ generated arynes and (putative) aza-oxyallyl cations enables an unprecedented metal- and oxidant-free synthesis of N-alkoxy oxindoles .

Safety and Hazards

The safety data sheet for oxindole indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

The future directions in the research of 6,7-Dimethyl-4-aza-2-oxindole and related compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

properties

IUPAC Name

6,7-dimethyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-4-10-7-3-8(12)11-9(7)6(5)2/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOPSAHRYDJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2CC(=O)NC2=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204323
Record name 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190320-04-7
Record name 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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